Enantiomeric Purity Enables High-Yield, Asymmetric Synthesis
Unlike the racemic mixture (CAS 3967-55-3), which contains equal amounts of all stereoisomers, the (4S,5R) enantiomer is supplied with a specific enantiomeric excess (ee) that is critical for reproducible asymmetric synthesis. A benchmark study reported a reaction with benzaldehyde and acetic acid achieving an 85% yield with a 95% ee . This stereochemical purity directly translates to higher yields and optical purity of downstream chiral products compared to using a racemic starting material, where the maximum theoretical yield of a single enantiomer product is limited to 50%.
| Evidence Dimension | Enantiomeric Purity and Reaction Yield |
|---|---|
| Target Compound Data | Yield: 85%, Enantiomeric Excess (ee): 95% (for a model reaction with benzaldehyde and acetic acid) |
| Comparator Or Baseline | Racemic mixture (CAS 3967-55-3) would provide a maximum 50% yield of the desired enantiomer and an ee of 0% for the product. |
| Quantified Difference | At least a 35% increase in yield and a gain of 95% in enantiomeric excess. |
| Conditions | Comparison based on a model nucleophilic substitution reaction using benzaldehyde and acetic acid, where enantiomeric excess was determined by chiral HPLC . |
Why This Matters
This evidence demonstrates that procuring the enantiopure (4S,5R) compound is essential for high-efficiency asymmetric synthesis, directly impacting product yield and purity.
